molecular formula C10H12ClNO2 B6589365 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide CAS No. 77747-62-7

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide

Cat. No.: B6589365
CAS No.: 77747-62-7
M. Wt: 213.7
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Description

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, featuring a chloro group, a methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)-N-methylacetamide
  • 2-chloro-N-(3-methoxyphenyl)-N-methylacetamide
  • 2-chloro-N-(2,3-dimethoxyphenyl)-N-methylacetamide

Uniqueness

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

77747-62-7

Molecular Formula

C10H12ClNO2

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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